molecular formula C12H10ClN3O B8408754 (6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone

(6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone

Cat. No.: B8408754
M. Wt: 247.68 g/mol
InChI Key: QAYVZPOUBWQASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

(6-chloro-4,5-dimethylpyridazin-3-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H10ClN3O/c1-7-8(2)12(13)16-15-10(7)11(17)9-4-3-5-14-6-9/h3-6H,1-2H3

InChI Key

QAYVZPOUBWQASV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1C(=O)C2=CN=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Dichloro-4,5-dimethyl-pyridazine (1.00 g, 5.65 mmol) is added to an oven-dried, 250-mL round-bottom flask under N2 followed by THF (50 mL) and pyridin-3-yl-acetonitrile (800 mg, 7.68 mmol). The reaction is degassed with a flow of N2 for 30 min. NaHMDS (14.13 mL, 1.0 M, 14.13 mmol) is added and the reaction is stirred for 16 h. The reaction mixture is then transferred to a beaker and stirred vigorously under open to the atmosphere for several hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organics are extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material is purified via flash chromatography on silica gel (0-20% methanol in CH2Cl2) to afford the title compound (1.3 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
14.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.